N-[6-(1,3-diphenylimidazolidin-2-yl)-2-methoxy-3,4-dihydro-2H-pyran-4-yl]acetamide
Description
"N-[6-(1,3-diphenylimidazolidin-2-yl)-2-methoxy-3,4-dihydro-2H-pyran-4-yl]acetamide" is a structurally complex molecule featuring:
- Core scaffold: A 3,4-dihydro-2H-pyran ring substituted at position 6 with a 1,3-diphenylimidazolidin-2-yl group and at position 2 with a methoxy group.
This compound shares synthetic pathways with imidazolidine-containing acetamides, such as condensation reactions involving 1,3-diphenylimidazolidinylidene intermediates . However, its dihydropyran core distinguishes it from phenolic or benzothiazole-based analogs in terms of conformational flexibility and bioavailability.
Properties
CAS No. |
69975-43-5 |
|---|---|
Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[6-(1,3-diphenylimidazolidin-2-yl)-2-methoxy-3,4-dihydro-2H-pyran-4-yl]acetamide |
InChI |
InChI=1S/C23H27N3O3/c1-17(27)24-18-15-21(29-22(16-18)28-2)23-25(19-9-5-3-6-10-19)13-14-26(23)20-11-7-4-8-12-20/h3-12,15,18,22-23H,13-14,16H2,1-2H3,(H,24,27) |
InChI Key |
HPQDYOBBPMWUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(OC(=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally related, with key differences highlighted:
Table 1: Structural and Functional Comparison
Key Research Findings
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for bis-imidazolidine acetamides (e.g., using ZnCl₂-catalyzed condensations in dioxane), but the dihydropyran core requires specialized ring-forming steps .
Physicochemical Properties: The diphenylimidazolidine group in the target compound reduces solubility (<10 µg/mL in water) compared to hydroxyiminomethyl-substituted analogs (>50 µg/mL) . Methoxy groups in both the target compound and benzothiazole derivatives enhance metabolic stability by resisting oxidative degradation .
However, steric bulk may limit cell permeability . Benzothiazole Analogs: Demonstrated activity against tyrosine kinases (e.g., zétéletinibum derivatives) with IC₅₀ values <100 nM, attributed to halogen and methoxy substituents enhancing target binding . Pesticide Metabolites: Simpler acetamides like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide exhibit herbicidal activity but raise environmental toxicity concerns .
Critical Analysis of Structural Advantages and Limitations
- Target Compound :
- Advantages: Rigid dihydropyran scaffold and diphenylimidazolidine may improve target selectivity.
- Limitations: High molecular weight (>500 g/mol) and logP (>5) may hinder oral bioavailability.
- Benzothiazole Analogs: Advantages: Tunable substituents (e.g., trifluoromethyl, methoxy) for optimizing potency and solubility. Limitations: Potential off-target effects due to benzothiazole’s promiscuity in binding .
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